N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 2-chlorophenyl group attached via a methoxyethyl side chain and a phenyl substituent at the 2-position of the thiazole ring. Thiazole carboxamides are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation . The methoxyethyl group may enhance solubility, while the chlorophenyl and phenyl moieties likely contribute to target binding via hydrophobic interactions.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-24-17(14-9-5-6-10-15(14)20)11-21-18(23)16-12-25-19(22-16)13-7-3-2-4-8-13/h2-10,12,17H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDRYIBEHFGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole ring through cyclization.
Introduction of Substituents: The chlorophenyl, methoxyethyl, and phenyl groups are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced by reacting the thiazole intermediate with 2-chlorobenzyl chloride in the presence of a base.
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that thiazole derivatives, including N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide, have shown promising anticancer properties. Thiazole compounds are often evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain thiazole derivatives can effectively target cancer cell lines, presenting a viable option for cancer therapy development .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Thiazole derivatives have demonstrated activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Modifications to the thiazole ring or substituents on the phenyl groups can significantly influence biological activity and selectivity. Comprehensive SAR studies can guide synthetic efforts to enhance efficacy while minimizing toxicity .
Case Studies and Research Findings
3.1 Synthesis and Characterization
Recent studies have focused on synthesizing this compound through various methods, including copper-catalyzed reactions that yield high purity and yield rates. The characterization of synthesized compounds typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm their structure .
3.2 Preclinical Studies
Preclinical evaluations have shown that thiazole derivatives exhibit low toxicity profiles while maintaining significant therapeutic effects in vitro and in vivo models. For example, compounds similar to this compound have been tested in animal models for their anticancer effects, showing promising results in tumor reduction and survival rates .
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. For example, it may inhibit the activity of DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are detailed below, with key differences in substituents, biological activity, and physicochemical properties.
Thiazole-4-Carboxamide Derivatives
2.1.1. DAMPTC (2-[(3,4-Dichlorophenyl)Amino]-N-[3-(Morpholin-4-yl)Propyl]-1,3-Thiazole-4-Carboxamide)
- Core Structure : Thiazole-4-carboxamide.
- Substituents: 3,4-Dichlorophenylamino group at the 2-position. Morpholinylpropyl side chain on the carboxamide nitrogen.
- Key Difference: The dichlorophenyl and morpholinyl groups may enhance binding specificity compared to the target compound’s methoxyethyl and monochlorophenyl groups.
2.1.2. N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide
- Core Structure : Thiazol-2-yl acetamide.
- Substituents: 2-Chlorophenyl at the 4-position. Morpholinoacetamide side chain.
- Purity : 95% .
Thiazol-2-Amine Derivatives
4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine
- Core Structure : Thiazol-2-amine.
- Substituents: 4-Chlorophenyl at the 4-position. Benzylidene group with dimethylamino substitution.
- Key Difference : The absence of a carboxamide group and presence of a Schiff base (benzylidene) distinguish its mechanism from carboxamide-based analogs.
Pyrazole Carboxamide Analogs
N-[2-[(2-Chlorophenyl)Amino]-2-Oxoethyl]-1-Methyl-3-Ethyl-4-Chloro-1H-Pyrazole-5-Carboxamide (Compound 4a)
- Core Structure : Pyrazole-5-carboxamide.
- Substituents: 2-Chlorophenylamino group. Methyl, ethyl, and chloro groups on the pyrazole ring.
- Synthesis Yield : 77.6% after recrystallization .
- Key Difference : The pyrazole core may offer different electronic properties compared to thiazole, influencing binding kinetics.
Data Table: Structural and Functional Comparison
Key Research Findings
- Substituent Impact : Chlorophenyl groups enhance hydrophobic interactions, but their position (2- vs 4-) and additional halogenation (e.g., 3,4-dichloro in DAMPTC) modulate target affinity .
- Side Chain Effects : Methoxyethyl (target) vs morpholinyl (DAMPTC) groups influence solubility and steric hindrance, which may affect bioavailability .
- Synthetic Feasibility : Pyrazole carboxamides (e.g., Compound 4a) achieve high yields (77.6%), suggesting efficient synthetic routes for related compounds .
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
Synthesis : The synthesis of thiazole derivatives typically involves the reaction of thioketones with α-halo ketones or aldehydes. For this specific compound, synthetic routes may include the introduction of the methoxyethyl and chlorophenyl groups through nucleophilic substitutions or coupling reactions.
Anticancer Properties
Several studies have investigated the anticancer potential of thiazole derivatives. The compound this compound has been evaluated against various cancer cell lines.
-
Mechanism of Action : Thiazole derivatives often exhibit their anticancer effects through multiple pathways:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by interfering with cell cycle progression.
- Modulation of signaling pathways related to cancer growth.
-
Case Studies :
- A study reported that thiazole derivatives showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (hepatocellular carcinoma) with IC50 values ranging from 0.7 to 10 µM depending on the specific derivative and modifications made to the thiazole structure .
- Another investigation highlighted that modifications in the thiazole structure could enhance its activity against prostate cancer cells, showing promising results in preclinical models .
Antimicrobial Activity
Beyond anticancer properties, thiazole derivatives have also been explored for their antimicrobial activities. The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling thiazole-4-carboxylic acid derivatives with substituted ethylamine intermediates. Key steps include:
- Temperature control : Maintaining 40–60°C during amide bond formation to minimize side reactions.
- Solvent selection : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
- Catalysts : Employing coupling agents like EDC/HOBt for efficient carboxamide formation .
- Monitoring : Thin-layer chromatography (TLC) and H NMR are critical for tracking intermediate purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with emphasis on aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.2–3.5 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm verify carbonyl (C=O) and amide (N-H) bonds .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and resolve stereoisomers if present .
Advanced Research Questions
Q. How does this compound interact with biological targets such as P-glycoprotein, and what experimental models validate its mechanism of action?
- Methodological Answer :
- In vitro assays : Use Caco-2 cell monolayers to measure efflux ratios, indicating P-glycoprotein modulation .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinity to the ATP-binding domain of P-gp .
- Fluorescence polarization : Quantify competitive displacement of labeled substrates (e.g., calcein-AM) in membrane vesicles .
Q. What computational strategies are recommended for structure-activity relationship (SAR) studies of thiazole-4-carboxamide derivatives?
- Methodological Answer :
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and identifies reactive sites .
- Pharmacophore modeling : Align key functional groups (e.g., chlorophenyl, methoxyethyl) with known active compounds to prioritize analogs .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories using GROMACS .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodological Answer :
- Forced degradation studies : Expose to 0.1M HCl (pH 1), NaOH (pH 13), and heat (60°C for 24 hours).
- LC-MS analysis : Detect hydrolysis products (e.g., free thiazole-carboxylic acid) and oxidative dimers .
- Kinetic modeling : Calculate degradation rate constants () using first-order kinetics .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure, and how can SHELX software enhance refinement?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).
- SHELXL refinement : Apply TWIN/BASF commands for handling twinned data and anisotropic displacement parameters .
- Validation tools : Use PLATON to check for voids and CCDC Mercury for visualizing packing motifs .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties, such as bioavailability and metabolite profiling?
- Methodological Answer :
- Rodent studies : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate absolute bioavailability via AUC comparisons .
- Microsomal incubation : Use liver S9 fractions to identify phase I/II metabolites (e.g., glucuronidation at the methoxy group) .
- Tissue distribution : Radiolabel the compound and quantify accumulation in target organs using scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
